1,1,4,4-Tetramethyl-1,4-disilinane
Overview
Description
1,1,4,4-Tetramethyl-1,4-disilinane, also known as 1,1,4,4-TETRAMETHYLDISILETHYLENE, is a chemical compound with the molecular formula C6H18Si2 . It has a molecular weight of 146.38 .
Synthesis Analysis
An environmentally friendly electrochemical synthesis of 1,1,4,4-tetramethyl-2-tetrazene energetic materials from undimethylhydrazine has been reported . This method is simple, clean, and suitable for industrial production .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI string: InChI=1S/C8H20Si2/c1-9(2)5-7-10(3,4)8-6-9/h5-8H2,1-4H3 .Physical and Chemical Properties Analysis
This compound has a boiling point of 115 °C and a density of 0.743 . Its refractive index is n20/D 1.421 . It has a specific gravity of 0.743 and exhibits hydrolytic sensitivity, reacting with aqueous base .Scientific Research Applications
Organometallic Chemistry and Synthesis
1,1,4,4-Tetramethyl-1,4-disilinane and its derivatives have been widely studied in organometallic chemistry. For example, they have been used in the synthesis of medium-sized ring compounds and various cyclic diynes, which are important in the development of new organometallic complexes (Gleiter, Stahr, & Nuber, 1997). Additionally, these compounds have been employed in reactions to produce unique structures like disilenide ions and disilyne anion radicals, showcasing their versatility in organosilicon chemistry (Kinjo, Ichinohe, & Sekiguchi, 2007).
Safety and Hazards
1,1,4,4-Tetramethyl-1,4-disilinane is classified under GHS07 and GHS02 hazard statements . It’s labeled with the signal word “Danger” and has hazard statements H319-H225-H335-H315 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .
Future Directions
Properties
IUPAC Name |
1,1,4,4-tetramethyl-1,4-disilinane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20Si2/c1-9(2)5-7-10(3,4)8-6-9/h5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSFHKRMPPPFIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CC[Si](CC1)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40780950 | |
Record name | 1,1,4,4-Tetramethyl-1,4-disilinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40780950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2295-14-9 | |
Record name | 1,1,4,4-Tetramethyl-1,4-disilinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40780950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.